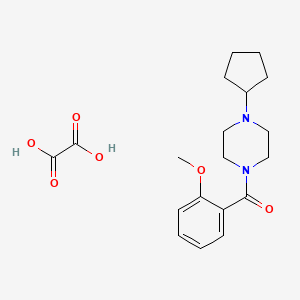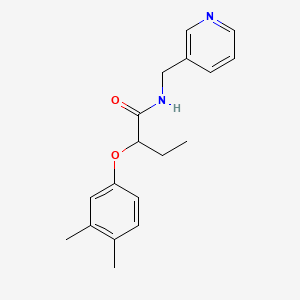![molecular formula C18H21NO4 B4891861 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol](/img/structure/B4891861.png)
1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol, also known as BDMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDMC belongs to the family of β-adrenergic receptor antagonists and has been studied for its effects on various physiological processes.
Mécanisme D'action
1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol exerts its effects through the inhibition of β-adrenergic receptors, which are involved in various physiological processes, including heart rate, blood pressure, and glucose metabolism. By blocking these receptors, 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol has been shown to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, glucose metabolism, and cardiac function. 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In cardiovascular research, 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol has been shown to improve cardiac function by reducing oxidative stress and inflammation. In neurological research, 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol has been shown to protect neurons and improve cognitive function by modulating neurotransmitter release and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol has several advantages for laboratory experiments, including its high purity and stability. However, 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol can be difficult to synthesize and purify, which can limit its availability for research. Additionally, 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol can have off-target effects due to its inhibition of β-adrenergic receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol research, including further investigation of its therapeutic potential in cancer, cardiovascular diseases, and neurological disorders. Additionally, research is needed to better understand the mechanism of action of 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol and its potential off-target effects. Finally, the development of more efficient synthesis and purification methods for 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol could increase its availability for research and clinical applications.
Méthodes De Synthèse
1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol can be synthesized through a multi-step process involving the condensation of 2,3-dihydro-1,4-benzodioxin-2-carboxaldehyde and 3-phenoxypropan-1-amine, followed by reduction and protection steps. The final product is obtained through deprotection and purification processes.
Applications De Recherche Scientifique
1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol has been studied for its potential therapeutic effects in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol has been studied for its potential to prevent heart failure and improve cardiac function. In neurological research, 1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol has been investigated for its potential to protect neurons and improve cognitive function.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c20-14(12-21-15-6-2-1-3-7-15)10-19-11-16-13-22-17-8-4-5-9-18(17)23-16/h1-9,14,16,19-20H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGWCXWXZGDKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCC(COC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5806601 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B4891785.png)
amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B4891789.png)
![2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4891798.png)

![N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B4891806.png)
![1-cyclopropyl-5-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B4891812.png)


![1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B4891829.png)
![3-allyl-5-[2-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891844.png)

![N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4891855.png)
![butyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4891862.png)
![ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate](/img/structure/B4891869.png)